Noxa B BH3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

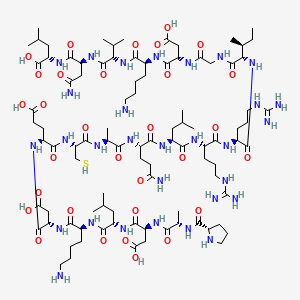

Molecular Formula |

C95H164N30O31S |

|---|---|

Molecular Weight |

2254.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C95H164N30O31S/c1-13-48(10)74(91(153)107-42-68(128)110-61(39-70(131)132)87(149)114-53(22-15-17-31-97)82(144)124-73(47(8)9)92(154)121-60(38-67(99)127)86(148)122-64(93(155)156)37-46(6)7)125-83(145)55(25-20-34-106-95(102)103)112-78(140)54(24-19-33-105-94(100)101)115-84(146)58(35-44(2)3)118-80(142)56(26-28-66(98)126)111-75(137)49(11)109-90(152)65(43-157)123-81(143)57(27-29-69(129)130)116-88(150)63(41-72(135)136)120-79(141)52(21-14-16-30-96)113-85(147)59(36-45(4)5)119-89(151)62(40-71(133)134)117-76(138)50(12)108-77(139)51-23-18-32-104-51/h44-65,73-74,104,157H,13-43,96-97H2,1-12H3,(H2,98,126)(H2,99,127)(H,107,153)(H,108,139)(H,109,152)(H,110,128)(H,111,137)(H,112,140)(H,113,147)(H,114,149)(H,115,146)(H,116,150)(H,117,138)(H,118,142)(H,119,151)(H,120,141)(H,121,154)(H,122,148)(H,123,143)(H,124,144)(H,125,145)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,155,156)(H4,100,101,105)(H4,102,103,106)/t48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-,74-/m0/s1 |

InChI Key |

GUQAGZUULIYDKA-LGUVVKNCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1 |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Noxa B BH3 Protein Interaction with Mcl-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical interaction between the pro-apoptotic BH3-only protein Noxa and the anti-apoptotic protein Mcl-1. The Noxa-Mcl-1 axis is a key regulator of apoptosis, and its modulation represents a promising therapeutic strategy in oncology. This document details the molecular mechanisms, quantitative binding affinities, experimental methodologies, and signaling pathways governing this interaction.

Introduction to the Noxa-Mcl-1 Interaction

The B-cell lymphoma 2 (Bcl-2) family of proteins comprises both pro-apoptotic and anti-apoptotic members that are central to the regulation of the intrinsic mitochondrial apoptosis pathway. Myeloid cell leukemia 1 (Mcl-1) is a potent anti-apoptotic Bcl-2 family member that is frequently overexpressed in various cancers, contributing to tumor progression and resistance to therapy.[1]

Noxa is a pro-apoptotic BH3-only protein that functions as a specific antagonist of Mcl-1.[2][3] Upon cellular stress, such as that induced by DNA damaging agents, Noxa expression is upregulated.[4] Noxa then selectively binds to Mcl-1, neutralizing its anti-apoptotic function and thereby promoting cell death.[3] A key mechanism of this neutralization is the targeting of Mcl-1 for proteasomal degradation following Noxa binding.[4][5][6] The balance between Noxa and Mcl-1 levels is a critical determinant of a cell's susceptibility to apoptosis.[1][7][8][9]

Quantitative Analysis of the Noxa-Mcl-1 Interaction

The binding affinity between Noxa's BH3 domain and Mcl-1 has been quantified using various biophysical techniques. This data is crucial for understanding the potency of the interaction and for the development of BH3-mimetic drugs that target Mcl-1.

| Interacting Species | Method | Affinity (Kd) | Reference |

| Murine NoxaA BH3 peptide and Mcl-1 | Fluorescence Polarization | 46 nM | [10] |

| Human Noxa and Mcl-1 | Surface Plasmon Resonance | Not specified | [11] |

| Noxa and Mcl-1 | Isothermal Titration Calorimetry | Not specified | [12] |

Note: While several studies confirm a high-affinity interaction, specific Kd values for the human full-length proteins are not consistently reported across the literature reviewed.

Signaling Pathways Involving Noxa and Mcl-1

The interaction between Noxa and Mcl-1 is embedded within a complex signaling network that responds to cellular stress. A variety of stimuli can induce the transcriptional upregulation of Noxa, leading to the neutralization of Mcl-1 and the initiation of apoptosis.

DNA Damage-Induced Apoptosis Pathway

DNA damaging agents, such as cisplatin and etoposide, can induce apoptosis through a Noxa-dependent mechanism.[4] This pathway involves the upregulation of Noxa, which then binds to Mcl-1, leading to Mcl-1's phosphorylation, ubiquitination, and subsequent degradation by the proteasome.[4]

Camptothecin-Induced Apoptosis Pathway

The topoisomerase I inhibitor, camptothecin (CPT), induces apoptosis through a pathway involving the PI3K/Akt signaling axis.[8][9] This leads to the transcriptional upregulation of Noxa via the CREB transcription factor.[8][9] Interestingly, CPT also upregulates Mcl-1, highlighting the importance of the Noxa/Mcl-1 ratio in determining the cellular outcome.[8]

Experimental Protocols

Detailed methodologies are essential for the accurate study of the Noxa-Mcl-1 interaction. The following sections provide outlines for key experimental techniques.

Co-Immunoprecipitation (Co-IP)

Co-IP is a robust method to demonstrate the in vivo or in vitro interaction between Noxa and Mcl-1.

Protocol Outline:

-

Cell Lysis:

-

Harvest cells and resuspend in a suitable lysis buffer (e.g., NP-40 based buffer: 0.2% NP-40, 150 mM NaCl, 20 mM Hepes, pH 7.5, 2 mM EDTA, and 1.5 mM MgCl2) supplemented with protease inhibitors.[8]

-

Incubate on ice to lyse the cells.

-

Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with control IgG and Protein A/G-Sepharose beads.

-

Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-Mcl-1) overnight at 4°C.[8]

-

Add Protein A/G-Sepharose beads to capture the antibody-antigen complexes.

-

-

Washing and Elution:

-

Detection:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the "prey" protein (e.g., anti-Noxa).[8]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of protein-protein interactions in real-time.

Protocol Outline:

-

Ligand Immobilization:

-

The "ligand" (e.g., Mcl-1) is immobilized on the surface of a sensor chip.

-

This typically involves activating the chip surface, injecting the ligand at an optimal pH, and then deactivating the surface.

-

-

Analyte Injection:

-

The "analyte" (e.g., Noxa BH3 peptide) is injected at various concentrations over the sensor surface containing the immobilized ligand.

-

-

Data Acquisition:

-

The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is measured in real-time and plotted as a sensorgram (Response Units vs. Time).

-

-

Data Analysis:

-

The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.

-

The equilibrium dissociation constant (Kd) is calculated as koff/kon.

-

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a partner.

Protocol Outline:

-

Assay Setup:

-

A fluorescently labeled tracer (e.g., fluorescein-labeled Noxa BH3 peptide) is used.

-

The assay is performed in a microplate format.

-

-

Binding Reaction:

-

The fluorescent tracer is incubated with the binding partner (e.g., Mcl-1).

-

Binding of the larger Mcl-1 protein to the small fluorescent tracer causes the complex to tumble more slowly in solution, resulting in an increase in fluorescence polarization.

-

-

Competition Assay:

-

To determine the affinity of an unlabeled competitor (e.g., a small molecule inhibitor), it is added to the reaction mixture.

-

The competitor displaces the fluorescent tracer from the binding partner, leading to a decrease in fluorescence polarization.

-

-

Data Analysis:

-

The IC50 value of the competitor is determined from a dose-response curve.

-

The binding affinity (Ki) can be calculated from the IC50 value.

-

Conclusion

The interaction between Noxa and Mcl-1 is a critical checkpoint in the regulation of apoptosis. A thorough understanding of the quantitative aspects of this interaction, the signaling pathways that govern it, and the experimental techniques used to study it is paramount for researchers and drug development professionals. The methodologies and data presented in this guide provide a solid foundation for further investigation into the Noxa-Mcl-1 axis and for the development of novel cancer therapeutics that exploit this key vulnerability.

References

- 1. The ratio of Mcl-1 and Noxa determines ABT737 resistance in squamous cell carcinoma of the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse Noxa uses only the C-terminal BH3-domain to inactivate Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noxa: at the tip of the balance between life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA damaging agent-induced apoptosis is regulated by MCL-1 phosphorylation and degradation mediated by the Noxa/MCL-1/CDK2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. [PDF] Noxa/Mcl-1 balance regulates susceptibility of cells to camptothecin-induced apoptosis. | Semantic Scholar [semanticscholar.org]

- 8. Noxa/Mcl-1 Balance Regulates Susceptibility of Cells to Camptothecin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Noxa/Mcl-1 balance regulates susceptibility of cells to camptothecin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Research Portal [ourarchive.otago.ac.nz]

The Gatekeepers of Apoptosis: A Technical Guide to Noxa-Induced Mitochondrial Outer Membrane Permeabilization

For Immediate Release

A deep dive into the molecular choreography of programmed cell death, this technical guide illuminates the pivotal role of the BH3-only protein Noxa in initiating mitochondrial outer membrane permeabilization (MOMP), a critical juncture in the intrinsic apoptotic pathway. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, presents key quantitative data, outlines experimental methodologies, and provides visual representations of the core mechanisms.

Executive Summary

Noxa, a member of the Bcl-2 protein family, functions as a highly specific and potent sensitizer in the induction of apoptosis. Unlike other BH3-only proteins, Noxa's primary role is not to directly activate the effector proteins BAX and BAK, but to selectively neutralize the anti-apoptotic proteins Mcl-1 and A1.[1][2] This targeted inhibition disrupts the cellular survival machinery, liberating pro-apoptotic effector proteins and tipping the balance towards cell death. This guide will dissect this "indirect" activation model, detailing the molecular interactions and downstream consequences that culminate in the permeabilization of the mitochondrial outer membrane and the subsequent release of apoptogenic factors.[3][4]

The Core Mechanism: An Indirect Pathway to MOMP

The induction of MOMP by Noxa is a multi-step process orchestrated through a series of specific protein-protein interactions within the Bcl-2 family. The prevailing "indirect activation" or "sensitizer" model posits that Noxa's primary function is to release the brakes on apoptosis imposed by anti-apoptotic proteins.[3][5]

Key steps in the pathway include:

-

Transcriptional Upregulation: In response to cellular stress signals such as DNA damage, hypoxia, or exposure to chemotherapeutic agents, the expression of Noxa is transcriptionally upregulated.[2][6] This can occur through both p53-dependent and p53-independent mechanisms, highlighting Noxa's role as a central stress sensor.[2][7]

-

Mitochondrial Localization: Following its expression, Noxa translocates to the mitochondria.[6][8] Interestingly, its localization to this organelle is dependent on an intact BH3 domain, suggesting that its association is mediated by its interaction with mitochondrial-resident Bcl-2 family members.[2]

-

Selective Neutralization of Mcl-1 and A1: At the mitochondrial outer membrane, Noxa specifically binds to the anti-apoptotic proteins Mcl-1 and A1 via its BH3 domain.[9] This interaction is highly selective; Noxa does not significantly bind to other anti-apoptotic proteins like Bcl-2 or Bcl-xL.[10]

-

Liberation of Effector Proteins: Mcl-1 and A1 normally sequester the pro-apoptotic effector proteins BAX and BAK, preventing their activation and oligomerization. By binding to Mcl-1 and A1, Noxa displaces BAX and BAK, freeing them to initiate the process of MOMP.[3][5] In some contexts, Noxa can also liberate other "activator" BH3-only proteins like Bim and tBid, which can then directly activate BAX and BAK.

-

BAX/BAK Activation and Oligomerization: Once liberated, BAX and BAK undergo a conformational change, leading to their insertion into the outer mitochondrial membrane and subsequent oligomerization to form pores.[4][11]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The formation of these pores compromises the integrity of the outer mitochondrial membrane, leading to the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[4][6]

-

Caspase Cascade Activation: Cytosolic cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[8] Activated caspase-9 then initiates a downstream caspase cascade, including the executioner caspases-3 and -7, which dismantle the cell and execute the final stages of apoptosis.

This indirect mechanism underscores Noxa's role as a critical sensitizer, lowering the threshold for apoptosis in response to cellular stress.

Visualizing the Pathway

To clarify the complex interactions, the following diagrams illustrate the core signaling pathway of Noxa-induced MOMP and a typical experimental workflow to study this phenomenon.

Figure 1: Signaling pathway of Noxa-induced MOMP.

Figure 2: Experimental workflow for studying Noxa-induced MOMP.

Quantitative Data on Protein Interactions

The specificity of Noxa's interaction with Mcl-1 is a cornerstone of its function. While extensive quantitative data across all Bcl-2 family interactions is vast, the following table summarizes key binding affinities, highlighting the preferential binding of Noxa.

| Interacting Proteins | Method | Binding Affinity (Kd) | Reference Context |

| Noxa : Mcl-1 | Isothermal Titration Calorimetry (ITC) | High Affinity (nM range) | Studies consistently show a strong and direct interaction, crucial for Mcl-1 neutralization. |

| Noxa : A1/Bfl-1 | Surface Plasmon Resonance (SPR) | High Affinity (nM range) | Noxa also potently binds A1, another anti-apoptotic protein.[2] |

| Noxa : Bcl-xL | Various | Very Low to No Affinity | This lack of interaction underscores Noxa's specificity.[12] |

| Noxa : Bcl-2 | Various | Very Low to No Affinity | Reinforces the selective targeting of Mcl-1 and A1.[12] |

| Noxa : BAX/BAK | Various | Very Low to No Direct Affinity | Supports the indirect "sensitizer" model of action.[3] |

Note: Specific Kd values can vary depending on the experimental system (e.g., purified proteins, cell lysates) and methodology. The table reflects the general consensus on relative affinities.

Key Experimental Protocols

The study of Noxa-induced MOMP relies on a set of core biochemical and cell biology techniques. Below are detailed methodologies for three fundamental experiments.

Co-Immunoprecipitation (Co-IP) to Detect Noxa-Mcl-1 Interaction

Objective: To demonstrate the physical interaction between Noxa and Mcl-1 within a cellular context.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., a cancer cell line) to ~80% confluency. Treat with an apoptotic stimulus known to induce Noxa expression for a predetermined time course.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS or Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).

-

Pre-clearing: Incubate cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody specific for Mcl-1 and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G-agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for Noxa. A band corresponding to the molecular weight of Noxa will confirm the interaction.

Mitochondrial Fractionation and Cytochrome c Release Assay

Objective: To determine if MOMP has occurred by detecting the translocation of cytochrome c from the mitochondria to the cytosol.

Methodology:

-

Cell Treatment and Harvesting: Treat cells as described in the Co-IP protocol. Harvest cells and wash with ice-cold PBS.

-

Cell Permeabilization: Resuspend the cell pellet in a hypotonic buffer (e.g., containing digitonin or a Dounce homogenizer) to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.

-

Fractionation: Centrifuge the cell suspension at a low speed to pellet the nuclei and unbroken cells. Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the heavy membrane fraction, which includes mitochondria.

-

Sample Preparation: The resulting supernatant is the cytosolic fraction. The pellet is the mitochondrial fraction, which can be lysed with a stronger detergent buffer.

-

Western Blot Analysis: Resolve equal amounts of protein from both the cytosolic and mitochondrial fractions by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody against cytochrome c. An increase in the cytochrome c signal in the cytosolic fraction of treated cells compared to untreated controls indicates MOMP. Probing for a mitochondrial marker (e.g., TOM20 or COX IV) in the cytosolic fraction is crucial to control for mitochondrial contamination.[13]

Caspase Activity Assay

Objective: To quantify the activity of executioner caspases (e.g., caspase-3, -7) as a downstream indicator of apoptosis.

Methodology:

-

Cell Culture and Treatment: Plate cells in a multi-well plate (e.g., 96-well) and treat with the apoptotic stimulus.

-

Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate that is specifically cleaved by the caspase of interest (e.g., DEVD for caspase-3/7). Commercial kits are widely available for this purpose.

-

Incubation: Incubate the reaction at room temperature for the time specified by the manufacturer to allow for substrate cleavage.

-

Detection: Measure the resulting luminescence or fluorescence using a plate reader.

-

Data Analysis: The signal intensity is directly proportional to the caspase activity. Normalize the results to the number of cells or total protein concentration. An increase in signal in treated cells indicates the activation of the apoptotic cascade downstream of MOMP.

Conclusion and Future Directions

Noxa stands out as a specialized initiator of apoptosis, acting as a precise antagonist of Mcl-1 and A1. This specificity makes the Noxa/Mcl-1 axis a compelling target for therapeutic intervention, particularly in cancers that overexpress Mcl-1 and are consequently resistant to conventional therapies.[14] Future research will likely focus on the development of small molecule mimetics of the Noxa BH3 domain ("BH3 mimetics") to selectively inhibit Mcl-1, as well as strategies to therapeutically induce Noxa expression in cancer cells. A deeper understanding of the regulatory networks governing Noxa expression and stability will be paramount to harnessing its pro-apoptotic power for clinical benefit.

References

- 1. mdpi.com [mdpi.com]

- 2. Noxa: at the tip of the balance between life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificarchives.com [scientificarchives.com]

- 4. Mechanisms of mitochondrial outer membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Noxa, a BH3-only member of the Bcl-2 family and candidate mediator of p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mouse Noxa uses only the C-terminal BH3-domain to inactivate Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Noxa/Mcl-1 Balance Regulates Susceptibility of Cells to Camptothecin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integral role of Noxa in p53-mediated apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

The Pro-Apoptotic BH3-Only Protein Noxa: A Technical Guide to its Discovery, Characterization, and Therapeutic Potential

For Immediate Release

This technical guide provides a comprehensive overview of the pro-apoptotic B-cell lymphoma 2 (Bcl-2) homology 3 (BH3)-only protein, Noxa (also known as Phorbol-12-myristate-13-acetate-induced protein 1 or PMAIP1). Addressed to researchers, scientists, and drug development professionals, this document details the discovery, molecular characterization, and functional role of Noxa in apoptosis, with a focus on its potential as a therapeutic target in cancer.

Discovery and Molecular Characterization

The gene encoding Noxa, PMAIP1, was first identified in the context of phorbol ester-induced gene expression in human T-cell leukemia cells.[1] However, its function as a pro-apoptotic protein was elucidated later through studies investigating p53-mediated apoptosis.[2] Noxa is a "BH3-only" member of the Bcl-2 protein family, characterized by the presence of a single Bcl-2 homology 3 (BH3) domain, which is essential for its pro-apoptotic activity.[1][2]

The human Noxa protein is a small, 54-amino acid protein. Its primary structure is notable for the centrally located BH3 domain. This domain is critical for its interaction with anti-apoptotic Bcl-2 family members.[3]

Quantitative Data Summary

The biological function of Noxa is intrinsically linked to its expression levels, stability, and binding affinities with other Bcl-2 family proteins. The following tables summarize key quantitative data related to Noxa.

Table 1: Binding Affinities of Human Noxa to Anti-Apoptotic Bcl-2 Family Proteins

| Interacting Protein | Mean Dissociation Constant (Kd) | Method |

| Mcl-1 | 3.4 nM | Surface Plasmon Resonance |

| Bcl-xL | 70 nM | Surface Plasmon Resonance |

| Bcl-2 (wild-type) | 250 nM | Surface Plasmon Resonance |

Data sourced from studies on full-length human proteins, demonstrating Noxa's selective but not exclusive high affinity for Mcl-1.[4][5][6]

Table 2: Stability of the Noxa Protein

| Parameter | Value | Cell Line | Method |

| Half-life | ~45-60 minutes | HeLa | Cycloheximide Chase Assay |

Noxa is a highly labile protein, and its degradation is mediated by the proteasome.[5]

Table 3: Examples of Noxa mRNA Upregulation in Response to Stimuli

| Stimulus | Cell Line | Fold Change (mRNA) |

| Heat Shock | IMC-3 | 2.95 |

| Bortezomib (10 nM) | Mantle Cell Lymphoma (sensitive lines) | Upregulated |

Noxa expression is induced by a variety of cellular stresses.[7]

Core Signaling Pathway

Noxa primarily exerts its pro-apoptotic function through the intrinsic or mitochondrial pathway of apoptosis. Its expression can be induced by both p53-dependent and p53-independent mechanisms in response to various cellular stresses, including DNA damage, hypoxia, and treatment with chemotherapeutic agents.[1][3][8]

Upon its expression, Noxa localizes to the mitochondria where it selectively binds to the anti-apoptotic protein Mcl-1.[1][3] This interaction neutralizes Mcl-1's protective function, thereby liberating pro-apoptotic effector proteins such as Bak and Bax. The "unleashed" Bak and Bax can then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[3][8]

Key Experimental Protocols

The study of Noxa involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments used in its characterization.

Co-Immunoprecipitation (Co-IP) to Detect Noxa-Mcl-1 Interaction

This protocol details the immunoprecipitation of an endogenous protein to identify its binding partners.

Protocol:

-

Cell Culture and Lysis: Culture cells (e.g., HeLa) to 80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 150 mM NaCl, 50 mM Tris-HCl pH 8.0) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysate with a non-specific IgG and Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the protein of interest (e.g., anti-Mcl-1) or a control IgG overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the putative interacting protein (e.g., anti-Noxa).

Western Blot for Noxa Protein Detection

This protocol describes the detection of Noxa protein levels in cell lysates.

Protocol:

-

Sample Preparation: Prepare protein lysates from cells or tissues and determine the protein concentration.

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Noxa overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, add a chemiluminescent substrate and detect the signal using an imaging system.

Luciferase Reporter Assay for Noxa Promoter Activity

This assay is used to quantify the transcriptional activity of the Noxa promoter in response to various stimuli.

Protocol:

-

Plasmid Construction: Clone the promoter region of the PMAIP1 gene into a luciferase reporter vector.

-

Cell Transfection: Co-transfect the cells of interest with the Noxa promoter-luciferase construct and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter.

-

Cell Treatment: Treat the transfected cells with the stimulus of interest (e.g., a DNA damaging agent).

-

Cell Lysis: Lyse the cells and measure the activity of both luciferases using a luminometer.

-

Data Analysis: Normalize the activity of the Noxa promoter-driven luciferase to the activity of the control luciferase to account for variations in transfection efficiency and cell number.

Therapeutic Implications

The critical role of the Noxa/Mcl-1 axis in regulating apoptosis has positioned it as an attractive target for cancer therapy. Many cancer cells overexpress Mcl-1, which contributes to their survival and resistance to conventional therapies. Strategies aimed at inducing Noxa expression or mimicking its function could therefore sensitize cancer cells to apoptosis. The development of small molecules that either upregulate Noxa or directly inhibit Mcl-1 holds significant promise for novel anti-cancer treatments.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice.

References

- 1. Noxa: at the tip of the balance between life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Noxa, a BH3-only member of the Bcl-2 family and candidate mediator of p53-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Noxa/Bcl-2 protein interactions contribute to bortezomib resistance in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Noxa/Bcl-2 Protein Interactions Contribute to Bortezomib Resistance in Human Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Noxa mediates bortezomib induced apoptosis in both sensitive and intrinsically resistant mantle cell lymphoma cells and this effect is independent of constitutive activity of the AKT and NF-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scientificarchives.com [scientificarchives.com]

An In-depth Technical Guide on the Core Role of Noxa in Cellular Stress Responses

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Noxa, encoded by the PMAIP1 gene, is a critical pro-apoptotic BH3-only protein within the B-cell lymphoma 2 (Bcl-2) family. It functions as a key sensor and mediator of cellular stress, playing a pivotal role in the intrinsic apoptosis pathway. Noxa's primary mechanism involves the specific neutralization of anti-apoptotic proteins Mcl-1 and Bcl-2-related protein A1 (Bfl-1/A1), thereby unleashing the pro-apoptotic effectors Bax and Bak. This action leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in programmed cell death.[1][2] The expression of Noxa is tightly regulated at both the transcriptional and post-translational levels in response to a wide array of cellular insults, including DNA damage, endoplasmic reticulum (ER) stress, hypoxia, and proteasome inhibition.[3][4][5] Given its central role in dictating cell fate under stress and its frequent dysregulation in malignancies, Noxa has emerged as a significant biomarker and a compelling target for therapeutic intervention in cancer.[6][7]

Molecular Profile of Noxa

Noxa, also known as Phorbol-12-Myristate-13-Acetate-Induced Protein 1 (PMAIP1), was first identified as a gene rapidly induced by the tumor promoter PMA.[1] Its function as a pro-apoptotic protein was later uncovered in studies of p53-mediated cell death, where it was termed Noxa, from the Latin for "damage".[1]

Gene and Protein Structure

The human PMAIP1 gene is located on chromosome 18q21.32. The encoded Noxa protein is a "BH3-only" member of the Bcl-2 family, characterized by the presence of a single Bcl-2 Homology 3 (BH3) domain.[1] This short, amphipathic alpha-helical domain is essential for its pro-apoptotic function, as it mediates the interaction with the hydrophobic groove of anti-apoptotic Bcl-2 family members.[1][8] Mutations within the BH3 domain abrogate Noxa's ability to bind its targets and induce apoptosis.[9]

Regulation of Noxa Expression

Cellular levels of Noxa are meticulously controlled to prevent inappropriate apoptosis. This regulation occurs primarily at the level of gene transcription and protein stability, allowing for a rapid response to cellular stress.

Transcriptional Control

A diverse set of stress-induced signaling pathways converges on the PMAIP1 promoter to activate its transcription. The regulatory regions of the gene contain binding sites for over 40 different transcription factors, highlighting its role as a central hub for stress integration.[10]

-

p53-Dependent Induction: In response to genotoxic stress, such as that caused by γ-irradiation or chemotherapeutic agents, the tumor suppressor p53 directly binds to a response element in the Noxa promoter, driving its expression.[1][11] This is a cornerstone of p53-mediated apoptosis.[12]

-

p53-Independent Induction: Noxa can also be induced independently of p53, which is crucial for apoptosis in cancer cells with mutated or deficient p53.[1][13] Key transcription factors in these pathways include:

-

ATF3 and ATF4: These are activated during the unfolded protein response (UPR) triggered by endoplasmic reticulum (ER) stress.[3][4][14] They form a complex that binds to the Noxa promoter.[13][14]

-

E2F1: This transcription factor, involved in cell cycle control, can induce Noxa in response to oncogenic stress.[1]

-

c-Myc: Implicated in Noxa induction following proteasome inhibition.[5][8]

-

HIF-1α: Under hypoxic conditions, Hypoxia-Inducible Factor 1α can directly activate Noxa transcription.[1][11]

-

CREB: The cAMP response element-binding protein has been shown to be involved in the transcriptional upregulation of Noxa in response to certain DNA damaging agents.[15]

-

Post-Translational Regulation

Noxa protein levels are also controlled by proteasomal degradation. Under normal conditions, Noxa is a short-lived protein. However, upon certain stresses, such as treatment with proteasome inhibitors like bortezomib, Noxa protein accumulates, contributing significantly to the induction of apoptosis.[3][8] This stabilization can be both ubiquitin-dependent and independent.[3]

Mechanism of Apoptotic Induction

Noxa functions as a "sensitizer" or "de-repressor" in the intrinsic apoptotic pathway. Its pro-apoptotic activity is executed through a specific and targeted interaction with anti-apoptotic Bcl-2 family proteins.

-

Stress Signal: Various cellular stresses (e.g., DNA damage, ER stress) lead to the transcriptional upregulation and/or protein stabilization of Noxa.[16]

-

Mitochondrial Translocation: Noxa translocates to the mitochondria, the central hub for the intrinsic apoptotic pathway.[16]

-

Selective Binding: Through its BH3 domain, Noxa exhibits high-affinity binding almost exclusively to the anti-apoptotic proteins Mcl-1 and A1 (Bfl-1).[1][6] This interaction is highly selective; Noxa does not significantly bind to other anti-apoptotic members like Bcl-2, Bcl-xL, or Bcl-w.[15]

-

Liberation of Effectors: By sequestering Mcl-1 and A1, Noxa liberates pro-apoptotic "effector" proteins, namely Bax and Bak, which are otherwise held in an inactive state by Mcl-1/A1.[15][17] Some evidence also suggests Noxa binding promotes the proteasomal degradation of Mcl-1, further amplifying its effect.[6][17]

-

MOMP and Caspase Activation: Freed from inhibition, Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores in a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[2][17] This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[1][16]

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of the initiator caspase-9.

-

Execution of Apoptosis: Caspase-9 then activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[6]

Role in Diverse Cellular Stress Responses

Noxa is a key mediator in the cellular response to a variety of insults:

-

DNA Damage: Following treatment with agents like cisplatin or etoposide, or upon γ-irradiation, Noxa is robustly induced, often in a p53-dependent manner, and is critical for the resulting apoptosis.[1][18]

-

ER Stress: The accumulation of unfolded proteins in the ER triggers the UPR, which activates transcription factors like ATF4 to induce Noxa expression.[3][4] This pathway is a key component of ER stress-mediated cell death.[19][20]

-

Proteasome Inhibition: Drugs like bortezomib block proteasome function, leading to the accumulation of misfolded proteins (triggering ER stress) and the stabilization of the Noxa protein itself, making it a critical determinant of sensitivity to these agents.[3][8]

-

Oxidative Stress: The accumulation of reactive oxygen species (ROS) can induce Noxa expression, contributing to cell death.[3] This is part of the mechanism of action for certain chemotherapeutics.[3]

-

Hypoxia: Low oxygen levels, common in the tumor microenvironment, can trigger a p53-independent induction of Noxa via HIF-1α.[1]

Quantitative Data

The specific binding affinities and expression changes of Noxa are critical to its function and are summarized below.

Table 1: Binding Affinities of Noxa for Anti-Apoptotic Bcl-2 Family Proteins

| Interacting Protein | Dissociation Constant (KD) | Method | Reference |

| Mcl-1 | ~3.4 nM | Surface Plasmon Resonance | [21] |

| Bcl-xL | ~70 nM | Surface Plasmon Resonance | [21] |

| Bcl-2 (wild type) | ~250 nM | Surface Plasmon Resonance | [21] |

| A1 (Bfl-1) | Lower affinity than Mcl-1 | Co-Immunoprecipitation | [1] |

Note: While Noxa shows the highest affinity for Mcl-1, detectable binding to other members like Bcl-2 can occur at high Noxa concentrations, which may become relevant after strong induction by cellular stress.[21]

Table 2: Examples of Noxa Induction Under Cellular Stress

| Cell Type | Stress Stimulus | Fold Induction (mRNA/Protein) | Key Transcription Factor(s) | Reference |

| Mouse Embryonic Fibroblasts | γ-irradiation | Rapid mRNA induction | p53 | [1] |

| HeLa Cells | Cisplatin (DNA Damage) | Protein induction from 2h, increasing to 24h | ATF3/ATF4 (p53-independent) | [13][18] |

| Mantle Cell Lymphoma Cells | Bortezomib (Proteasome Inhibitor) | Strong protein accumulation | c-Myc, ROS-amplified process | [8] |

| Various Cell Lines | Tunicamycin (ER Stress Inducer) | mRNA and protein upregulation | ATF4 | [4] |

| H719, Saos-2 Cells | Hypoxia | mRNA and protein induction | HIF-1α | [11] |

Experimental Protocols

Investigating the function of Noxa involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Protocol 1: Co-Immunoprecipitation (Co-IP) for Noxa-Mcl-1 Interaction

This protocol is designed to demonstrate the physical interaction between endogenous Noxa and Mcl-1 in cells, for instance, after treatment with a stress-inducing agent like CPT.[15]

-

Cell Lysis:

-

Treat cells (e.g., HeLa) with the desired stimulus (e.g., 10 µM camptothecin or vehicle control) for the appropriate time (e.g., 12 hours).[15]

-

Wash cells with ice-cold PBS and lyse them in a non-denaturing NP-40-based lysis buffer (e.g., 0.2% NP-40, 150 mM NaCl, 20 mM HEPES pH 7.5, 2 mM EDTA, 1.5 mM MgCl₂) supplemented with a protease inhibitor cocktail and a proteasome inhibitor (e.g., 20 µg/mL MG132) to preserve the interaction and protein stability.[15]

-

Incubate on ice for 1 hour.[15]

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G-Sepharose or magnetic beads for 1 hour at 4°C.

-

Incubate a portion of the cleared lysate with an anti-Mcl-1 antibody (or a control IgG) overnight at 4°C with gentle rotation.[15]

-

Add fresh Protein A/G beads to the antibody-lysate mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.[15]

-

-

Washing and Elution:

-

Western Blot Analysis:

-

Resolve the eluted proteins and a sample of the initial lysate (input control) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with an anti-Noxa antibody to detect the co-immunoprecipitated protein.[15] The presence of a band for Noxa in the Mcl-1 IP lane (but not the IgG control) confirms the interaction.[22]

-

Protocol 2: Chromatin Immunoprecipitation (ChIP) for p53 Binding to the Noxa Promoter

This protocol determines if a transcription factor, such as p53, directly binds to the promoter region of the PMAIP1 (Noxa) gene in response to a stimulus like DNA damage.

-

Cross-linking and Cell Lysis:

-

Treat cells (2-5 x 10⁷ per IP) with a DNA-damaging agent (e.g., UV radiation or etoposide) to induce p53 activation.

-

Cross-link protein to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10-15 minutes at room temperature.[23][24]

-

Quench the reaction by adding glycine to a final concentration of 125 mM.[23]

-

Harvest and wash the cells with ice-cold PBS.

-

Lyse the cells using a lysis buffer (e.g., containing 0.1% SDS) with protease inhibitors.[25]

-

-

Chromatin Shearing:

-

Sonicate the lysate to shear the chromatin into fragments of 200-1000 bp.[23] The optimal sonication conditions must be empirically determined.

-

Centrifuge to pellet cell debris and collect the supernatant containing the soluble chromatin.

-

-

Immunoprecipitation:

-

Dilute the chromatin sample ~1:10 with a dilution buffer.[24]

-

Set aside a small aliquot as the "input" control.

-

Pre-clear the chromatin with Protein A/G beads.

-

Add a ChIP-grade anti-p53 antibody (and a control IgG) to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours.

-

-

Washing and Elution:

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight.[25] Treat the input sample in parallel.

-

Treat the samples with RNase A and then Proteinase K to remove RNA and protein.

-

Purify the DNA using spin columns or phenol/chloroform extraction.

-

-

Analysis by qPCR:

-

Perform quantitative real-time PCR (qPCR) on the purified DNA from the IP, IgG, and input samples.

-

Use primers designed to amplify the region of the Noxa promoter known to contain the p53 response element.[11]

-

Analyze the results to determine the enrichment of the Noxa promoter sequence in the p53 IP sample relative to the IgG control, normalized to the input.

-

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Noxa mRNA Expression

This protocol quantifies the change in Noxa mRNA levels in response to a cellular stress.

-

RNA Extraction:

-

Treat cells with the stimulus of interest for various time points.

-

Harvest cells and extract total RNA using a TRIzol-based method or a commercial RNA purification kit, including a DNase I treatment step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Quantify the RNA and assess its purity (A260/A280 ratio).

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and random hexamers or oligo(dT) primers.[26]

-

-

Real-Time PCR:

-

Prepare the qPCR reaction mix in a 384-well plate.[26] Each reaction should contain: cDNA template, forward and reverse primers specific for Noxa, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix (e.g., TaqMan).[18]

-

Include primers for a stable housekeeping gene (e.g., β-actin, GAPDH) for normalization.[18]

-

Run the reaction in a real-time PCR cycler. The instrument will monitor the fluorescence increase as the PCR product accumulates.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for Noxa and the housekeeping gene in each sample.

-

Calculate the relative change in Noxa expression using the ΔΔCt method. This involves normalizing the Ct value of Noxa to the housekeeping gene (ΔCt) and then comparing the ΔCt of the treated sample to that of the untreated control (ΔΔCt).

-

The fold change in expression is typically calculated as 2-ΔΔCt.

-

Visualizations of Pathways and Workflows

Diagram 1: Transcriptional Regulation of Noxa

References

- 1. Noxa: at the tip of the balance between life and death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Noxa and cancer therapy: Tuning up the mitochondrial death machinery in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Involvement of Noxa in mediating cellular ER stress responses to lytic virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pro-death signaling of cytoprotective heat shock factor 1: upregulation of NOXA leading to apoptosis in heat-sensitive cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Exploiting the pro-apoptotic function of NOXA as a therapeutic modality in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scientificarchives.com [scientificarchives.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In several cell types tumour suppressor p53 induces apoptosis largely via Puma but Noxa can contribute - PMC [pmc.ncbi.nlm.nih.gov]

- 13. p53-independent Noxa induction by cisplatin is regulated by ATF3/ATF4 in head and neck squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Noxa/Mcl-1 Balance Regulates Susceptibility of Cells to Camptothecin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. DNA damaging agent-induced apoptosis is regulated by MCL-1 phosphorylation and degradation mediated by the Noxa/MCL-1/CDK2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 19. real.mtak.hu [real.mtak.hu]

- 20. Pro-apoptotic signaling induced by photo-oxidative ER stress is amplified by Noxa, not Bim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Noxa/Bcl-2 Protein Interactions Contribute to Bortezomib Resistance in Human Lymphoid Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 24. ChIP Protocol | Proteintech Group [ptglab.com]

- 25. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 26. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

Post-Translational Modifications of Noxa: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxa, a pro-apoptotic BH3-only protein, is a critical regulator of apoptosis, primarily by neutralizing the anti-apoptotic protein Mcl-1. Its cellular levels and activity are tightly controlled, not only at the transcriptional level but also through a complex network of post-translational modifications (PTMs). These modifications, including ubiquitination and phosphorylation, dictate Noxa's stability, subcellular localization, and binding affinity to its protein partners, thereby fine-tuning its apoptotic potential. Understanding the intricacies of Noxa's PTMs is paramount for elucidating its role in both normal physiology and disease, and for the development of novel therapeutic strategies that target the apoptotic machinery. This technical guide provides an in-depth overview of the key PTMs of Noxa, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Ubiquitination of Noxa

Ubiquitination is a primary mechanism for regulating the stability of Noxa, marking it for degradation by the proteasome. This process is a dynamic interplay between ubiquitin ligases and deubiquitinases.

Key Regulators:

-

E3 Ubiquitin Ligase: The Cullin-5-RING E3 ubiquitin ligase (CRL5) complex, with WSB2 as the substrate receptor, has been identified as a key E3 ligase responsible for Noxa ubiquitination. The CRL5WSB2 complex facilitates the polyubiquitination of Noxa, leading to its proteasomal degradation.

-

Deubiquitinase: Ubiquitin C-terminal hydrolase-L1 (UCH-L1) has been shown to deubiquitinate Noxa, thereby stabilizing the protein and enhancing its pro-apoptotic function.

Ubiquitination Sites: Mass spectrometry studies have indicated that Noxa can be ubiquitinated on at least three primary lysine residues.[1] While the specific lysine residues are not definitively identified in all studies, mutation of all three C-terminal lysines (K35, K41, and K48) has been shown to impact ubiquitination patterns.[2]

Quantitative Data: Noxa Stability and Ubiquitination

| Parameter | Value | Cell Type/Condition | Reference |

| Half-life of wild-type Noxa | 45-60 min | HeLa cells | [3] |

| ~1-2 h | HEK293T cells, CLL cells | [1] | |

| Half-life of lysine-less Noxa (Noxa-LL) | ~2 h | Transfected cells | [4] |

| Half-life of C-terminal truncation mutant (G-Noxa 45–54) | >2 h | HeLa cells | [3] |

| Effect of Proteasome Inhibitor (MG132) | Complete block of degradation | HeLa cells | [3] |

Signaling Pathway for Noxa Ubiquitination

Caption: Pathway of Noxa ubiquitination by CRL5-WSB2 and deubiquitination by UCH-L1.

Experimental Protocol: In Vivo Ubiquitination Assay for Noxa

This protocol is adapted from methodologies described in the literature for detecting ubiquitinated proteins in vivo.[4][5][6]

Materials:

-

HEK293T cells

-

Expression plasmids for HA-tagged Ubiquitin, FLAG-tagged Noxa, and the E3 ligase of interest (e.g., WSB2).

-

Lipofectamine 2000 or other transfection reagent.

-

Complete DMEM medium.

-

Proteasome inhibitor (MG132).

-

Lysis Buffer: 1% SDS, 10 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease and phosphatase inhibitors.

-

Dilution Buffer: 10 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100.

-

Anti-FLAG antibody conjugated to beads (e.g., agarose or magnetic).

-

Wash Buffer: BC100 buffer (20 mM Tris-HCl, pH 7.9, 100 mM NaCl, 0.2 mM EDTA, 20% glycerol) containing 0.2% Triton X-100.

-

Elution Buffer: 3xFLAG peptide solution.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies: anti-HA, anti-FLAG.

Procedure:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.

-

Co-transfect cells with plasmids encoding HA-Ubiquitin and FLAG-Noxa using Lipofectamine 2000 according to the manufacturer's instructions.

-

Incubate for 24-48 hours post-transfection.

-

-

Proteasome Inhibition:

-

Treat cells with 20-30 µM MG132 for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.

-

-

Cell Lysis under Denaturing Conditions:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly on the plate with 1 mL of Lysis Buffer.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Boil the lysate for 10 minutes to denature proteins and disrupt protein-protein interactions.

-

Sonicate the lysate to shear DNA and reduce viscosity.

-

-

Immunoprecipitation:

-

Dilute the lysate 10-fold with Dilution Buffer to reduce the SDS concentration.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Incubate the supernatant with anti-FLAG antibody-conjugated beads for 4 hours to overnight at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads four times with Wash Buffer.

-

Elute the bound proteins by incubating the beads with Elution Buffer for 2 hours at 4°C.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated Noxa, which will appear as a ladder of higher molecular weight bands.

-

Probe with an anti-FLAG antibody to confirm the immunoprecipitation of Noxa.

-

Phosphorylation of Noxa

Phosphorylation of Noxa is a critical regulatory mechanism that can modulate its pro-apoptotic function and subcellular localization.

Key Regulators:

-

Kinase: Cyclin-dependent kinase 5 (CDK5), an atypical CDK, has been identified as a key kinase that phosphorylates Noxa at Serine 13 (S13).[7] This phosphorylation event has been shown to inhibit the pro-apoptotic function of Noxa.[7][8]

-

Phosphatase: The specific phosphatase responsible for dephosphorylating Noxa at S13 has not been definitively identified.

Functional Consequences: Phosphorylation of Noxa at S13 has been proposed to induce a conformational change that partially masks the BH3 domain, thereby inhibiting its interaction with Mcl-1.[8] This prevents the sequestration of Mcl-1 by Noxa, allowing Mcl-1 to continue its anti-apoptotic function.

Quantitative Data: Noxa-Mcl-1 Binding Affinity

| Interacting Proteins | Dissociation Constant (Kd) | Method | Reference |

| Noxa and Mcl-1 | High Affinity | Co-immunoprecipitation | [9][10] |

Signaling Pathway for Noxa Phosphorylation

Caption: Regulation of Noxa function through phosphorylation by CDK5.

Experimental Protocol: In Vitro CDK5 Kinase Assay for Noxa

This protocol is a generalized procedure for an in vitro kinase assay, which can be adapted for CDK5 and Noxa based on published methods.[11][12][13][14]

Materials:

-

Recombinant active CDK5/p25 complex.

-

Recombinant purified Noxa protein (wild-type and S13A mutant as a negative control).

-

Histone H1 (as a positive control substrate for CDK5).

-

Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.

-

[γ-³²P]ATP.

-

Cold ATP.

-

SDS-PAGE gels and autoradiography equipment.

Procedure:

-

Reaction Setup:

-

In a microfuge tube, prepare the kinase reaction mixture on ice:

-

Recombinant CDK5/p25 (e.g., 2 ng).

-

Recombinant Noxa (or Histone H1) as substrate.

-

Kinase Buffer.

-

A mixture of cold ATP and [γ-³²P]ATP.

-

-

Include control reactions:

-

No enzyme control.

-

No substrate control.

-

Positive control with Histone H1.

-

Negative control with Noxa S13A mutant.

-

-

-

Kinase Reaction:

-

Initiate the reaction by adding the ATP mixture.

-

Incubate at 30°C for 30 minutes.

-

-

Stopping the Reaction:

-

Terminate the reaction by adding 2x SDS-PAGE loading buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of ³²P into the substrate.

-

A band corresponding to the molecular weight of Noxa should be visible in the wild-type reaction but absent or significantly reduced in the S13A mutant and no-enzyme controls.

-

Proteasomal Degradation of Noxa

The primary mechanism for Noxa turnover is degradation by the 26S proteasome. This can occur through both ubiquitin-dependent and -independent pathways.

Ubiquitin-Dependent Degradation: As described earlier, polyubiquitination of Noxa by E3 ligases like CRL5WSB2 targets it for recognition and degradation by the 26S proteasome.[1][4]

Ubiquitin-Independent Degradation: Evidence suggests that Noxa can also be degraded by the proteasome in a ubiquitin-independent manner.[3][4] This pathway appears to be mediated by a degron sequence located in the C-terminal tail of the Noxa protein.[3] The precise mechanism by which the proteasome recognizes and degrades Noxa without a ubiquitin tag is still under investigation but may involve intrinsic unstructured regions within the protein.

Experimental Workflow: Cycloheximide (CHX) Chase Assay

Caption: Workflow for determining Noxa protein half-life using a CHX chase assay.

Experimental Protocol: Cycloheximide (CHX) Chase Assay to Determine Noxa Half-life

This protocol is based on standard procedures for measuring protein turnover.[15][16][17][18][19]

Materials:

-

Cell line of interest (e.g., HeLa, HEK293T).

-

Complete cell culture medium.

-

Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO).

-

PBS.

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and Western blotting reagents.

-

Antibodies: anti-Noxa, and an antibody for a stable loading control protein (e.g., anti-Actin or anti-Tubulin).

Procedure:

-

Cell Seeding:

-

Seed cells in multiple wells of a 6-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

-

CHX Treatment:

-

Prepare fresh CHX working solution in complete medium at the desired final concentration (e.g., 50-100 µg/mL).

-

Aspirate the medium from the cells and replace it with the CHX-containing medium. The "0" time point should be collected immediately before adding CHX.

-

-

Time Course Collection:

-

Harvest cells at various time points after CHX addition (e.g., 0, 30, 60, 90, 120 minutes).

-

To harvest, wash the cells once with ice-cold PBS and then lyse them directly in the well with an appropriate volume of cell lysis buffer.

-

-

Protein Quantification:

-

Scrape the cell lysates and transfer them to microfuge tubes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize the protein concentrations of all samples.

-

Separate equal amounts of protein from each time point by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with a primary antibody against Noxa.

-

Probe the membrane with a primary antibody against a stable loading control protein.

-

Incubate with the appropriate HRP-conjugated secondary antibodies and detect using an ECL substrate.

-

-

Data Analysis:

-

Quantify the band intensities for Noxa and the loading control at each time point using densitometry software (e.g., ImageJ).

-

Normalize the Noxa band intensity to the loading control intensity for each time point.

-

Plot the normalized Noxa intensity (as a percentage of the 0 time point) against time.

-

Determine the half-life of Noxa as the time it takes for the protein level to decrease by 50%.

-

Conclusion

The post-translational modifications of Noxa, particularly ubiquitination and phosphorylation, represent a sophisticated regulatory network that fine-tunes its pro-apoptotic activity. The stability and function of Noxa are intricately controlled by a balance of enzymatic activities, including E3 ligases, deubiquitinases, and kinases. A thorough understanding of these PTMs and the methodologies to study them is crucial for researchers in the fields of apoptosis, cancer biology, and drug development. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for investigating the complex regulation of Noxa and its potential as a therapeutic target. Further research is warranted to elucidate the precise stoichiometry of these modifications and their impact on Noxa's binding dynamics, which will undoubtedly provide deeper insights into the molecular mechanisms governing apoptosis.

References

- 1. Role of NOXA and its ubiquitination in proteasome inhibitor-induced apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Effect of Noxa Serine-13 Phosphorylation on Hyperthermia-Induced Apoptosis | Semantic Scholar [semanticscholar.org]

- 3. The Carboxyl-terminal Tail of Noxa Protein Regulates the Stability of Noxa and Mcl-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NOXA, a sensor of proteasome integrity, is degraded by 26S proteasomes by an ubiquitin-independent pathway that is blocked by MCL-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Structural Mechanism for Regulation of Bcl-2 protein Noxa by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Noxa/Mcl-1 Balance Regulates Susceptibility of Cells to Camptothecin-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Noxa and Mcl-1 expression influence the sensitivity to BH3-mimetics that target Bcl-xL in patient-derived glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cyclin-Dependent Kinase 5 (Cdk5): Preparation and Measurement of Kinase Activity | Springer Nature Experiments [experiments.springernature.com]

- 12. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. promega.com [promega.com]

- 15. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 16. doaj.org [doaj.org]

- 17. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Cycloheximide Chase based Half-Life Detection Service - Creative Biolabs [half-life-extension.creative-biolabs.com]

Methodological & Application

Application Notes and Protocols for Noxa Immunoprecipitation and Western Blotting

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoprecipitation (IP) of the pro-apoptotic protein Noxa, followed by its detection via Western blotting (WB). This technique is crucial for studying Noxa's protein-protein interactions, particularly with members of the Bcl-2 family, and for investigating its role in apoptosis signaling pathways.

Introduction

Noxa, also known as Phorbol-12-myristate-13-acetate-induced protein 1 (PMAIP1), is a pro-apoptotic member of the Bcl-2 protein family.[1][2][3] It is a key mediator of apoptosis induced by various cellular stresses, including DNA damage and hypoxia.[3][4] Noxa functions primarily by interacting with and neutralizing anti-apoptotic Bcl-2 family proteins, such as Mcl-1, thereby promoting the activation of effector caspases and subsequent cell death.[3][4][5] The expression of Noxa can be regulated by the tumor suppressor p53.[2][6] Immunoprecipitation followed by Western blotting is a powerful technique to isolate Noxa and its interacting partners from cell lysates, allowing for the detailed study of its biological functions.

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving Noxa. Cellular stress signals, such as DNA damage, can lead to the activation of p53, which in turn transcriptionally upregulates Noxa. Noxa then localizes to the mitochondria where it binds to and inhibits the anti-apoptotic protein Mcl-1. This inhibition allows for the activation of pro-apoptotic effector proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, apoptosis.

Caption: Simplified Noxa-mediated apoptotic signaling pathway.

Experimental Workflow

The overall workflow for Noxa immunoprecipitation followed by Western blotting involves cell lysis, pre-clearing the lysate, immunoprecipitating Noxa with a specific antibody, capturing the immune complexes with protein A/G beads, eluting the bound proteins, and finally, detecting Noxa and its co-precipitated partners by Western blot.

Caption: General workflow for immunoprecipitation-Western blotting.

Quantitative Data Summary

Successful immunoprecipitation and Western blotting require careful optimization of several parameters. The following table provides a summary of recommended starting concentrations and volumes, which should be optimized for specific experimental conditions.

| Parameter | Recommended Range/Value | Notes |

| Cell Lysate | ||

| Cell Number | 1 x 107 cells per IP | Adjust based on Noxa expression levels. |

| Lysis Buffer Volume | 0.5 - 1.0 mL | Ensure complete cell lysis. |

| Protein Concentration | 1 - 5 mg/mL | A minimum concentration of 0.1 mg/mL is recommended.[7] |

| Immunoprecipitation | ||

| Primary Antibody (anti-Noxa) | 1 - 10 µg per IP | Titrate to determine the optimal amount.[8][9] |

| Incubation Time | 2 hours to overnight | Overnight incubation at 4°C is common.[9] |

| Incubation Temperature | 4°C | To maintain protein integrity. |

| Immune Complex Capture | ||

| Protein A/G Agarose/Magnetic Beads | 20 - 50 µL of 50% slurry | The choice between Protein A or G depends on the antibody isotype.[10] |

| Incubation Time | 1 - 4 hours | At 4°C with gentle rotation.[10][7] |

| Western Blotting | ||

| Primary Antibody (anti-Noxa) | 0.04 - 2 µg/mL | Refer to the antibody datasheet for specific recommendations.[1] |

| Secondary Antibody | Varies | Use at the manufacturer's recommended dilution. |

| Loading Volume | 15 - 30 µL of eluate | Load 20-40% of the IP reaction.[10][8] |

Experimental Protocols

A. Reagents and Buffers

1. Lysis Buffers (Choose one):

-

RIPA (Radioimmunoprecipitation Assay) Buffer (More stringent, may disrupt some protein-protein interactions): [11][12]

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% NP-40

-

0.5% sodium deoxycholate

-

0.1% SDS

-

Add protease and phosphatase inhibitor cocktails immediately before use.

-

-

NP-40 Lysis Buffer (Milder, better for preserving protein-protein interactions): [11]

-

50 mM Tris-HCl, pH 8.0

-

150 mM NaCl

-

1% NP-40

-

Add protease and phosphatase inhibitor cocktails immediately before use.

-

2. Wash Buffer:

-

Use the same lysis buffer chosen above, but without protease and phosphatase inhibitors, or use ice-cold PBS.[9]

3. Elution Buffers (Choose one):

-

1X SDS-PAGE Sample Buffer (Denaturing): [10][8]

-

62.5 mM Tris-HCl, pH 6.8

-

2% SDS

-

10% glycerol

-

50 mM DTT (add fresh)

-

0.01% bromophenol blue

-

-

Glycine-HCl Buffer (Non-denaturing, allows for bead reuse): [13]

-

0.1 M Glycine, pH 2.5-3.0

-

Immediately neutralize the eluate with 1 M Tris-HCl, pH 8.5.

-

B. Cell Lysis

-

Harvest approximately 1 x 107 cells per immunoprecipitation reaction.

-

Wash the cells once with ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.[14]

-

Discard the supernatant and add 0.5-1.0 mL of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors.[10]

-

Incubate the cells on ice for 30 minutes with occasional vortexing to ensure complete lysis.[7]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[15]

-

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA assay).

C. Pre-clearing the Lysate (Optional but Recommended)

-

To 1 mL of cell lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.[10]

-

Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.[11]

-

Centrifuge at 1,000 x g for 1 minute at 4°C.

-

Carefully transfer the supernatant to a new pre-chilled tube.

D. Immunoprecipitation of Noxa

-

Add 1-10 µg of the primary anti-Noxa antibody to the pre-cleared cell lysate. The optimal amount should be determined empirically.[8][9]

-

Incubate with gentle rocking overnight at 4°C.[10]

-

Add 20-50 µL of a 50% slurry of Protein A/G beads to capture the antibody-antigen complexes.[10]

-

Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C. Discard the supernatant.

E. Washing

-

Wash the beads three to five times with 500 µL of ice-cold wash buffer.[10]

-

For each wash, gently resuspend the beads, then centrifuge at 1,000 x g for 1 minute at 4°C and discard the supernatant.

-

After the final wash, carefully remove all residual wash buffer.

F. Elution

For Denaturing Elution:

-

Resuspend the washed beads in 20-40 µL of 1X SDS-PAGE sample buffer.[10][9]

-

Boil the sample for 5-10 minutes at 95-100°C to dissociate the immune complexes from the beads.[10]

-

Centrifuge at 14,000 x g for 1 minute to pellet the beads.

-

The supernatant containing the eluted proteins is now ready for loading onto an SDS-PAGE gel.

For Non-denaturing Elution:

-

Add 50-100 µL of Glycine-HCl buffer to the beads and incubate for 10 minutes at room temperature with gentle agitation.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube.

-

Immediately neutralize the eluate by adding 1 M Tris-HCl, pH 8.5.

-

Repeat the elution step and pool the eluates.

G. Western Blotting

-

Load 15-30 µL of the eluted sample onto an SDS-PAGE gel. It is also recommended to load a small amount of the input lysate as a positive control.[10]

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against Noxa (or a co-precipitated protein of interest) overnight at 4°C, using the dilution recommended on the product datasheet.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system. Noxa has a predicted molecular weight of approximately 11-20 kDa.[1]

References

- 1. Anti-Noxa antibody [114C307] (ab13654) | Abcam [abcam.com]

- 2. Phorbol-12-myristate-13-acetate-induced protein 1 - Wikipedia [en.wikipedia.org]

- 3. Noxa Antibody (69N15G8) (NBP2-25252): Novus Biologicals [novusbio.com]

- 4. biorxiv.org [biorxiv.org]

- 5. BH3-Only Proteins Noxa and Puma Are Key Regulators of Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Human Noxa - Leinco Technologies [leinco.com]

- 7. docs.abcam.com [docs.abcam.com]

- 8. www2.nau.edu [www2.nau.edu]

- 9. scbt.com [scbt.com]

- 10. ulab360.com [ulab360.com]

- 11. usbio.net [usbio.net]

- 12. genscript.com [genscript.com]

- 13. Tips for Immunoprecipitation | Rockland [rockland.com]

- 14. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for In Vitro Induction of Noxa Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Noxa, a pro-apoptotic BH3-only protein, is a critical regulator of apoptosis, primarily by neutralizing the anti-apoptotic protein Mcl-1. Upregulation of Noxa expression can sensitize cancer cells to apoptosis, making it a key target in cancer research and drug development. These application notes provide detailed methods and protocols for inducing Noxa expression in vitro using various chemical and physical stimuli. The accompanying protocols are designed to be readily implemented in a laboratory setting.

Methods for Inducing Noxa Expression

Several classes of compounds and treatments have been demonstrated to induce Noxa expression in vitro, acting through both p53-dependent and p53-independent signaling pathways. The choice of method may depend on the cell type, the desired mechanism of action, and the specific research question.

Proteasome Inhibitors

Proteasome inhibitors, such as bortezomib and MG-132, are potent inducers of Noxa expression in a variety of cancer cell lines.[1][2] This induction is often p53-independent and can be particularly effective in hematological malignancies and melanoma.[3][4] The mechanism primarily involves the stabilization of transcription factors, such as c-MYC, which in turn drive Noxa transcription.[5][6]

Chemotherapeutic Agents

Conventional chemotherapeutic drugs, particularly DNA-damaging agents like cisplatin and etoposide, can induce Noxa expression.[4][7] In many cases, this is part of a p53-dependent DNA damage response.[8] However, p53-independent mechanisms also exist, for instance, through the activation of the transcription factors ATF3 and ATF4 in response to cellular stress.[7]

Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors, such as panobinostat and vorinostat (SAHA), can induce Noxa expression by altering chromatin structure and increasing the accessibility of the PMAIP1 (Noxa) gene to transcription factors.[9][10] This epigenetic modulation represents a distinct mechanism for upregulating Noxa.

Gamma-Secretase Inhibitors

Certain γ-secretase inhibitors, like Z-Leu-Leu-Nle-CHO (z-LL-Nle-CHO), have been shown to induce Noxa expression and apoptosis in cancer cells, particularly melanoma. This induction can occur independently of p53.

Hypoxia and Ionizing Radiation